molecular formula C18H18ClNO2 B15074496 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide CAS No. 853349-84-5

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide

Cat. No.: B15074496
CAS No.: 853349-84-5
M. Wt: 315.8 g/mol
InChI Key: KGKKCGKCZCAQHE-CSKARUKUSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2,4-dimethylaniline.

    Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with 2,4-dimethylaniline in the presence of a base to form an imine intermediate.

    Amide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base to form the final propenamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-butenamide

Uniqueness

The uniqueness of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

853349-84-5

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO2/c1-12-7-9-15(13(2)11-12)20-17(21)10-8-14-5-4-6-16(22-3)18(14)19/h4-11H,1-3H3,(H,20,21)/b10-8+

InChI Key

KGKKCGKCZCAQHE-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C

Origin of Product

United States

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